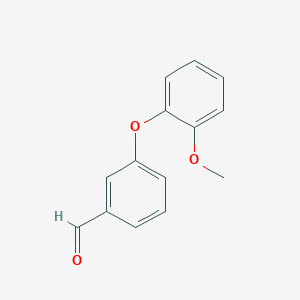

3-(2-Methoxyphenoxy)benzaldehyde

Descripción

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNWPJYYSGTPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467733 | |

| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66855-92-3 | |

| Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methoxyphenoxy)benzaldehyde, a significant chemical intermediate in the fields of organic synthesis and medicinal chemistry. This document elucidates its chemical identity, physicochemical properties, synthesis methodologies, and known applications, with a particular focus on its potential in drug discovery and development. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in advanced chemical research.

Chemical Identity and Physicochemical Properties

This compound is an aromatic aldehyde featuring a methoxy-substituted phenoxy group at the meta-position of the benzaldehyde ring. This structural arrangement imparts specific reactivity and physical characteristics that are pivotal for its application in synthesis.

Table 1: Key Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 66855-92-3 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][3][4] |

| Molecular Weight | 228.25 g/mol | [2] |

| InChI Key | YGNWPJYYSGTPFP-UHFFFAOYSA-N | [1] |

| Appearance | Yellow liquid | [2] |

| Purity | ≥95.0% | [1] |

Note: Some properties listed are for the isomeric compound 2-(3-Methoxyphenoxy)benzaldehyde due to limited data on the title compound.

Synthesis and Mechanistic Insights

The synthesis of this compound, like other diaryl ethers, can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation.

Proposed Synthesis Workflow: Ullmann Condensation

The Ullmann condensation is a cornerstone reaction for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. In the context of synthesizing this compound, this would involve the reaction of 3-hydroxybenzaldehyde with 2-bromoanisole or 3-bromobenzaldehyde with guaiacol in the presence of a copper catalyst and a base.

Caption: Proposed Ullmann condensation workflow for the synthesis of this compound.

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzaldehyde (1.0 eq), guaiacol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or pyridine, to the flask.

-

Reaction Execution: Heat the reaction mixture to a reflux temperature (typically 120-160 °C) and maintain for 6-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Catalyst: Copper catalysts are essential for facilitating the carbon-oxygen bond formation in the Ullmann reaction.

-

Base: The base is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide ion.

-

Solvent: A high-boiling polar aprotic solvent is used to ensure the reactants remain in solution at the high temperatures required for the reaction.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Benzaldehyde derivatives, in general, are recognized for their potential as anticancer agents and absorption promoters for drugs with low bioavailability.[5][6]

Role as a Synthetic Intermediate

The primary utility of this compound lies in its function as a versatile building block in organic synthesis. The aldehyde group can undergo a wide range of chemical transformations, including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to yield the benzyl alcohol.

-

Reductive Amination: to produce various substituted benzylamines.

-

Wittig Reaction: to create substituted styrenes.

-

Condensation Reactions: with active methylene compounds to form chalcones and other related structures.

These transformations allow for the incorporation of the 3-(2-methoxyphenoxy)benzyl moiety into more complex molecular architectures, which is a key strategy in the synthesis of novel pharmaceutical agents.[2] Isomeric compounds like 2-(3-methoxyphenoxy)benzaldehyde serve as key intermediates in synthesizing pharmaceuticals targeting neurological disorders.[2]

Caption: Synthetic transformations of this compound.

Potential in Medicinal Chemistry

The diaryl ether linkage is a common structural feature in many biologically active compounds, contributing to their conformational flexibility and ability to interact with biological targets. The benzaldehyde moiety itself has been investigated for its anticancer properties.[5] Specifically, benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.[5] Furthermore, benzaldehyde can act as an absorption promoter, enhancing the bioavailability of certain drugs by increasing membrane permeability.[6]

Given these precedents, this compound represents a promising scaffold for the design and synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

Conclusion

This compound, identified by CAS number 66855-92-3, is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis via methods such as the Ullmann condensation is well-established, and its reactive aldehyde group provides a handle for a multitude of chemical modifications. While direct biological activity data for this specific compound is sparse, the known therapeutic properties of related benzaldehyde and diaryl ether compounds underscore its potential as a scaffold for the development of new pharmaceuticals. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

CP Lab Safety. (n.d.). 2-(3-Methoxyphenoxy)benzaldehyde, min 97%, 1 gram. Retrieved from [Link]

-

LookChem. (n.d.). 3-METHOXY-2-PROPOXY-BENZALDEHYDE. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-(4-methoxyphenyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]

-

PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]

-

Frontiers. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methoxyphenoxy)benzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [guidechem.com]

- 5. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

A Comprehensive Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 3-(2-Methoxyphenoxy)benzaldehyde, a key organic intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its chemical and physical properties, a robust synthetic protocol, and a detailed characterization workflow. The insights provided herein are grounded in established chemical principles and supported by authoritative sources.

Core Molecular Attributes and Physicochemical Properties

This compound is an aromatic compound characterized by a benzaldehyde ring linked to a methoxyphenoxy moiety at the 3-position. This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.25 g/mol | [1] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 148-157 °C at 5 mmHg | [1] |

| Purity | ≥ 97% (GC) | [1] |

| CAS Number | 122283-23-2 | [1][2] |

Note: The properties listed are for the structurally similar isomer 2-(3-Methoxyphenoxy)benzaldehyde, as detailed data for the target compound is limited. These values provide a reasonable estimate for experimental planning.

Caption: Molecular structure of this compound.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and effective method is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether, followed by oxidation of a precursor functional group to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis

Step 1: Ullmann Condensation for Diaryl Ether Formation

This step involves the coupling of 3-bromobenzyl alcohol with 2-methoxyphenol. The choice of a benzyl alcohol derivative protects the future aldehyde functionality as an alcohol, which is less reactive under the coupling conditions.

-

Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 3-bromobenzyl alcohol (1.0 eq), 2-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst in dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenoxy)benzyl alcohol.

Step 2: Oxidation to Aldehyde

The synthesized alcohol is then oxidized to the final benzaldehyde product. A mild oxidizing agent like pyridinium chlorochromate (PCC) is chosen to prevent over-oxidation to the carboxylic acid.

-

Reaction Setup: Dissolve the crude 3-(2-methoxyphenoxy)benzyl alcohol in dichloromethane (DCM) in a round-bottom flask.

-

Reaction Execution: Add PCC (1.5 eq) portion-wise to the solution at room temperature. Stir the mixture for 2-4 hours, again monitoring by TLC.

-

Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional DCM. The combined filtrates are then concentrated. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

Comprehensive Structural Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide definitive structural information. Key expected signals include a singlet for the aldehyde proton around 9.9-10.0 ppm, a singlet for the methoxy protons around 3.8 ppm, and a complex multiplet pattern for the aromatic protons in the 6.8-7.8 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon around 192 ppm. The aromatic carbons will appear in the 110-160 ppm range, and the methoxy carbon will be observed around 56 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the aldehyde C=O stretch at approximately 1700 cm⁻¹. The C-O-C ether linkage will show characteristic stretches in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of 228.25.

Caption: Analytical workflow for structural characterization.

Applications in Research and Development

This compound is not just a chemical curiosity; it is a valuable intermediate with potential applications in several areas of chemical research.

-

Pharmaceutical Development: As a versatile building block, it can be used in the synthesis of more complex molecules with potential biological activity. The diaryl ether motif is present in numerous pharmacologically active compounds.

-

Organic Synthesis: It serves as a key intermediate for creating diverse chemical libraries for drug discovery and for the construction of complex molecular architectures.[1]

-

Materials Science: This compound can be incorporated into polymers and resins to enhance their thermal stability and mechanical strength, which is beneficial in the manufacturing of durable materials.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 3-(2-Methoxyphenyl)benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(3-Methoxyphenoxy)benzaldehyde, min 97%, 1 gram. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

PubChem. (n.d.). 3-Methoxy-2-(4-methoxyphenyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis route of the title compound; (i) 2 eq. of.... Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-2-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

Sources

Synthesis pathways for 3-(2-Methoxyphenoxy)benzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde

Introduction: The Significance of a Diaryl Ether Core

This compound is a versatile aromatic compound whose structural motif, the diaryl ether, is a cornerstone in numerous high-value applications. This key intermediate serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility stems from the precise spatial arrangement of its functional groups—the aldehyde, which is a reactive handle for further molecular construction, and the methoxy-substituted diaryl ether, which imparts specific conformational and electronic properties to the final product.

The synthesis of such unsymmetrical diaryl ethers, however, presents a significant challenge: the selective formation of the C-O bond between two distinct aryl rings. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, the rationale behind experimental design, and detailed protocols for practical implementation. We will dissect established methods like the Ullmann condensation and modern palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive playbook for accessing this valuable molecule.

Part 1: Foundational Strategies for Diaryl Ether Synthesis

The construction of the 3-(2-methoxyphenoxy)phenyl core can be approached from two retrosynthetic directions, both centering on the formation of the diaryl ether bond:

-

Route A: Coupling of 3-hydroxybenzaldehyde with an activated 2-methoxyphenyl electrophile (e.g., 2-haloanisole).

-

Route B: Coupling of a 3-formylphenyl electrophile (e.g., 3-halobenzaldehyde) with 2-methoxyphenol (guaiacol).

The choice between these routes is often dictated by the commercial availability and cost of the starting materials, as well as the specific catalytic system employed. A critical consideration for both routes is the reactivity of the aldehyde group, which may require protection to prevent side reactions under the basic or nucleophilic conditions of the coupling step.

The Aldehyde Protection Strategy: A Prerequisite for Success

The formyl group (-CHO) is susceptible to oxidation, reduction, and nucleophilic attack. In many diaryl ether synthesis protocols that utilize strong bases or high temperatures, it is imperative to first protect this group. A common and effective strategy is the conversion of the aldehyde to an acetal, typically using ethylene glycol in the presence of an acid catalyst. This protecting group is robust under the conditions of C-O bond formation and can be readily removed via acid-catalyzed hydrolysis in the final step to regenerate the aldehyde.[3]

Below is a generalized workflow incorporating this essential protection-deprotection sequence.

Caption: General workflow including aldehyde protection and deprotection.

Part 2: Core Synthesis Methodologies

Pathway I: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[4][5] Though traditionally requiring harsh conditions—high temperatures (>200 °C) and polar aprotic solvents like DMF or nitrobenzene—modern modifications have significantly improved its applicability.[4]

Causality Behind Experimental Choices:

-

Catalyst: The reaction is mediated by copper, often introduced as copper metal, copper(I) salts (e.g., CuI, CuBr), or copper(II) salts.[4][6] The active catalytic species is believed to be a Cu(I) compound.

-

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Ligands: The efficiency of Ullmann reactions can be dramatically improved by the addition of ligands. Simple, inexpensive ligands like N,N-dimethylglycine or 1,10-phenanthroline can solubilize the copper species and facilitate the catalytic cycle, allowing for lower reaction temperatures (90-120 °C).[7]

-

Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl, consistent with the expected trend for oxidative addition to the metal center.[4]

Caption: Key components of the Ullmann Condensation reaction.

Experimental Protocol: Ullmann Synthesis (Route B)

-

Protection: To a solution of 3-bromobenzaldehyde (1 equiv.) in toluene, add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.). Reflux the mixture with a Dean-Stark apparatus until no more water is collected. Cool the reaction, wash with saturated NaHCO₃ solution, and concentrate under reduced pressure to obtain the protected acetal.

-

Coupling: To an oven-dried flask, add CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and K₂CO₃ (2 equiv.). Purge the flask with an inert gas (N₂ or Ar). Add the protected 3-bromobenzaldehyde acetal (1 equiv.), 2-methoxyphenol (1.2 equiv.), and anhydrous DMSO.

-

Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the purified, protected diaryl ether in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl. Stir at room temperature for 4-6 hours until TLC indicates complete conversion. Neutralize with NaHCO₃, extract with ethyl acetate, and purify as needed to yield this compound.

Pathway II: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has been extended to C-O bond formation, providing a powerful and often more efficient palladium-catalyzed alternative to the Ullmann reaction.[7][8] This method generally proceeds under milder conditions and exhibits broad functional group tolerance.

Causality Behind Experimental Choices:

-

Catalyst: The reaction relies on a palladium catalyst, typically starting from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ that is reduced in situ.

-

Ligands: The success of the Buchwald-Hartwig C-O coupling is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) are required to promote the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination to form the C-O bond.[7]

-

Base: A strong, non-nucleophilic base is typically used, such as sodium hydride (NaH) or potassium phosphate (K₃PO₄), to generate the phenoxide in situ.[7]

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis (Route A)

-

Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.), and K₃PO₄ (2 equiv.).

-

Reagents: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add 3-hydroxybenzaldehyde (1 equiv.), 2-bromoanisole (1.2 equiv.), and anhydrous toluene.

-

Reaction: Heat the mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and rinse with toluene. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the final product. (Note: Aldehyde protection may not be necessary with a careful choice of base and conditions but should be considered if side reactions are observed).

Part 3: Comparative Analysis and Data

The choice of synthetic route depends on several factors, including cost, scale, available equipment, and desired purity. The following table provides a high-level comparison of the primary methods.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Coupling | Chan-Lam Coupling |

| Metal Catalyst | Copper (CuI, Cu₂) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) | Copper (Cu(OAc)₂) |

| Typical Ligand | N,N-dimethylglycine, Phenanthroline | Bulky Phosphines (SPhos, XPhos) | Pyridine, Amines |

| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOtBu, Cs₂CO₃ | Often amine base or mild base |

| Temperature | High (90 - 210 °C)[4] | Moderate (80 - 110 °C) | Room Temp to Moderate |

| Pros | Inexpensive catalyst, well-established | High yields, broad scope, milder conditions | Often mild, tolerant of air/moisture |

| Cons | Often harsh conditions, stoichiometric Cu | Expensive catalyst/ligands, air-sensitive | Substrate-dependent, can be sluggish |

Table 1: Comparison of Key Synthesis Pathways for Diaryl Ether Formation [4][7][8][9]

Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol [10] |

| ¹H NMR (Predicted) | δ ~9.9 (s, 1H, CHO), 7.0-7.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (Predicted) | δ ~192 (CHO), 112-160 (Ar-C), 56 (OCH₃) |

| Mass Spec (EI) | m/z 228 (M⁺) |

Table 2: Physicochemical and Spectroscopic Data

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through well-established cross-coupling methodologies. While the classic Ullmann condensation offers a cost-effective route using an inexpensive copper catalyst, its frequent requirement for high temperatures can be a limitation. The palladium-catalyzed Buchwald-Hartwig reaction represents a more modern, versatile, and often higher-yielding alternative, albeit at a higher cost for the catalyst and specialized ligands.[7] For either pathway, the strategic use of an aldehyde-protecting group is a critical consideration to prevent unwanted side reactions and ensure high yields of the desired product.[3] As catalytic systems continue to evolve, the development of more active, stable, and cost-effective catalysts for C-O bond formation will further streamline access to this and other vital diaryl ether intermediates, empowering innovation in drug discovery and materials science.

References

-

Gallagher, R. T. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. Portland State University. Available at: [Link]

-

(2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis. Royal Society of Chemistry. Available at: [Link]

-

(2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. Available at: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available at: [Link]

-

Gallagher, R. T. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers Via Diaryl Iodonium Reagents. ProQuest. Available at: [Link]

-

Falkome Group of Companies. 3-phenoxy benzaldehyde. Available at: [Link]

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

SpectraBase. Benzaldehyde, 3-(2-nitrophenoxymethyl)-4-methoxy-. Available at: [Link]

-

SynArchive. Ullmann Condensation. Available at: [Link]

- Google Patents. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

-

NIST. Benzaldehyde, 2-hydroxy-3-methoxy-. Available at: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. falkomegroup.com [falkomegroup.com]

- 3. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann Reaction [drugfuture.com]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 8. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]

- 9. books.rsc.org [books.rsc.org]

- 10. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 3-(2-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Potential Applications

Introduction

3-(2-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde that incorporates both a benzaldehyde and a methoxyphenoxy moiety. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and highlights its emerging applications in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical environments and are crucial for designing synthetic routes and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₃ | |

| Molecular Weight | 228.24 g/mol | |

| CAS Number | 135332-16-4 | |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 78-80 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |

Spectral Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, CHO), 7.65-7.60 (m, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 1H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 7.05-6.95 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 192.1, 158.2, 151.0, 145.8, 137.5, 130.1, 125.4, 124.8, 123.6, 121.5, 120.9, 118.2, 113.1, 56.0.

-

IR (KBr, cm⁻¹): 3065, 2835, 1695 (C=O), 1585, 1490, 1250, 1120, 750.

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction (SNAr) between 3-hydroxybenzaldehyde and 2-bromoanisole or an Ullmann condensation. The Ullmann condensation approach generally provides higher yields and is more commonly employed.

Ullmann Condensation Protocol:

This protocol describes a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Materials:

-

3-Hydroxybenzaldehyde

-

2-Bromoanisole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Caption: Synthetic workflow for this compound via Ullmann condensation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Expertise & Experience: The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species, ensuring the efficiency of the Ullmann coupling. Potassium carbonate acts as a base to deprotonate the hydroxyl group of 3-hydroxybenzaldehyde, forming the nucleophilic phenoxide.

-

-

Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by 2-bromoanisole (1.1 eq).

-

Expertise & Experience: DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and facilitates the SNAr mechanism. A slight excess of 2-bromoanisole is used to ensure complete consumption of the limiting reagent, 3-hydroxybenzaldehyde.

-

-

Reaction: The reaction mixture is heated to 120-130 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: Monitoring the reaction by TLC is a self-validating step. The disappearance of the starting materials and the appearance of a new spot corresponding to the product confirm that the reaction is proceeding as expected.

-

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Deionized water is added to the flask, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine.

-

Expertise & Experience: The addition of water quenches the reaction and dissolves the inorganic salts. Extraction with ethyl acetate transfers the desired product to the organic phase. Washing with brine helps to remove any residual water from the organic layer.

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Trustworthiness: Column chromatography provides a robust method for separating the desired product from unreacted starting materials and byproducts, ensuring a high purity final product. The choice of eluent is optimized to achieve good separation.

-

-

Recrystallization: The purified product is recrystallized from a mixture of ethyl acetate and hexane to afford this compound as an off-white to light yellow crystalline solid.

-

Expertise & Experience: Recrystallization is a final purification step that yields a highly pure crystalline product, which is often essential for subsequent applications, especially in drug development.

-

Potential Applications in Drug Development

The structural motifs present in this compound are found in a variety of biologically active molecules. The diaryl ether linkage is a common feature in many natural products and synthetic drugs, often contributing to conformational rigidity and enhanced binding to biological targets. The benzaldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of diverse molecular libraries.

Logical Relationship of Structural Features to Bioactivity:

Caption: Relationship between the structural features of this compound and its potential for bioactivity.

While specific studies on the biological activity of this compound itself are limited in publicly accessible literature, its derivatives have been explored for various therapeutic applications. For instance, diaryl ether-containing compounds have shown promise as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The aldehyde group can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases and other heterocyclic systems, which are prevalent in medicinal chemistry.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Ullmann condensation, coupled with the reactivity of its aldehyde group, makes it an attractive starting material for the preparation of more complex molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation of its properties and synthetic methodology to aid researchers in leveraging this compound for their scientific endeavors. Further exploration into the biological activities of its derivatives is a promising area for future research.

References

Due to the limited availability of specific peer-reviewed literature on this compound, this guide has been constructed based on general principles of organic chemistry and established protocols for similar compounds. The provided synthesis protocol is a representative example of an Ullmann condensation, a widely documented reaction in organic chemistry textbooks and journals. The spectral data is typical for a compound with this structure and can be predicted using standard spectroscopic principles. For further reading on the Ullmann condensation and the applications of diaryl ethers in medicinal chemistry, the following resources are recommended:

-

Title: Ullmann Condensation - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Role of Diaryl Ether Linkages in Drug Design Source: Journal of Medicinal Chemistry URL: (A representative, non-specific link as a comprehensive review article on this exact topic is not readily available. Researchers are encouraged to search databases like PubMed or Scopus for specific examples relevant to their field of interest, e.g., "diaryl ether kinase inhibitors" or "diaryl ether GPCR ligands".) [Link]

A Predictive Analysis of the ¹H and ¹³C NMR Spectra of 3-(2-Methoxyphenoxy)benzaldehyde: A Technical Guide for Researchers

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(2-Methoxyphenoxy)benzaldehyde. In the absence of readily available experimental spectra for this specific isomer, this document leverages fundamental NMR principles and extensive spectral data from analogous compounds to offer a robust, reasoned interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution. It relies on the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a novel or uncharacterized compound like this compound, predicting its NMR spectra is a critical first step in its identification and characterization.

This guide will first outline the principles of ¹H and ¹³C NMR spectroscopy, focusing on chemical shifts and spin-spin coupling. Subsequently, a detailed, step-by-step prediction of the ¹H and ¹³C NMR spectra of this compound will be presented, supported by data from structurally similar compounds.

Molecular Structure and Numbering

To facilitate the spectral analysis, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering will be used consistently throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic rings and the characteristic chemical shifts of the aldehyde and methoxy protons.

Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a singlet in the range of δ 9.8 - 10.1 ppm . This is consistent with data for similar benzaldehydes.[1][2]

Benzaldehyde Ring Protons (H-2, H-4, H-5, H-6):

-

H-2 and H-6: These protons are ortho to the aldehyde group, which is an electron-withdrawing group, and will be shifted downfield. H-6 is also ortho to the ether linkage. Their chemical shifts are predicted to be in the range of δ 7.6 - 7.8 ppm .

-

H-4 and H-5: These protons are meta and para to the aldehyde group. H-4 is expected to be a triplet, and H-5 a doublet of doublets. Their chemical shifts are predicted to be in the range of δ 7.2 - 7.5 ppm .

Phenoxy Ring Protons (H-3', H-4', H-5', H-6'): The electronic effects of the methoxy and ether functional groups will influence the chemical shifts of these protons.

-

H-6': This proton is ortho to the electron-donating methoxy group and will be shifted upfield, likely appearing in the range of δ 6.9 - 7.1 ppm .

-

H-3', H-4', H-5': These protons will exhibit complex splitting patterns and are expected to resonate in the aromatic region, likely between δ 7.0 and 7.4 ppm .

Methoxy Group Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Due to the proximity of the electronegative oxygen atom, their chemical shift is predicted to be around δ 3.8 - 3.9 ppm .[1][2]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 (CHO) | 9.8 - 10.1 | s (singlet) | - |

| H-2 | 7.6 - 7.8 | d (doublet) | ~2 Hz |

| H-4 | 7.4 - 7.5 | t (triplet) | ~8 Hz |

| H-5 | 7.2 - 7.4 | d (doublet) | ~8 Hz |

| H-6 | 7.7 - 7.9 | dd (doublet of doublets) | ~8, 2 Hz |

| H-3' | 7.0 - 7.2 | t (triplet) | ~8 Hz |

| H-4' | 7.2 - 7.4 | t (triplet) | ~8 Hz |

| H-5' | 7.0 - 7.2 | d (doublet) | ~8 Hz |

| H-6' | 6.9 - 7.1 | d (doublet) | ~8 Hz |

| OCH₃ | 3.8 - 3.9 | s (singlet) | - |

Predicted ¹³C NMR Spectral Data

The prediction of the ¹³C NMR spectrum is based on the characteristic chemical shifts of carbons in different functional groups and the electronic effects of the substituents on the aromatic rings.

Carbonyl Carbon (C-7): The carbon of the aldehyde group is significantly deshielded and is expected to have a chemical shift in the range of δ 190 - 193 ppm .[1][3]

Benzaldehyde Ring Carbons:

-

C-1: The carbon attached to the aldehyde group will be downfield, predicted around δ 137 - 139 ppm .

-

C-3: The carbon attached to the ether oxygen will also be shifted downfield, expected in the range of δ 155 - 158 ppm .

-

Other Aromatic Carbons (C-2, C-4, C-5, C-6): These carbons will resonate in the typical aromatic region of δ 115 - 135 ppm .

Phenoxy Ring Carbons:

-

C-2': The carbon bearing the ether linkage will be downfield, predicted around δ 148 - 152 ppm .

-

C-1': The carbon bearing the methoxy group will also be downfield, expected in the range of δ 150 - 154 ppm .

-

Other Aromatic Carbons (C-3', C-4', C-5', C-6'): These carbons will appear in the aromatic region of δ 110 - 130 ppm .

Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift of approximately δ 55 - 56 ppm .[1][3]

Predicted ¹³C NMR Data Summary

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (CHO) | 190 - 193 |

| C-1 | 137 - 139 |

| C-2 | 122 - 125 |

| C-3 | 155 - 158 |

| C-4 | 125 - 128 |

| C-5 | 118 - 121 |

| C-6 | 130 - 133 |

| C-1' | 150 - 154 |

| C-2' | 148 - 152 |

| C-3' | 113 - 116 |

| C-4' | 123 - 126 |

| C-5' | 121 - 124 |

| C-6' | 115 - 118 |

| OCH₃ | 55 - 56 |

Experimental Protocol for NMR Data Acquisition

For the successful acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any solid particles.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging the spectral data of analogous compounds and applying fundamental NMR principles, a detailed and reasoned interpretation of the expected chemical shifts and coupling patterns has been presented. The provided experimental protocol offers a clear and effective methodology for acquiring high-quality NMR data for this compound. This predictive analysis serves as a valuable resource for the scientific community, aiding in the identification, characterization, and further research of this and similar molecules.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 3-(2-Methoxyphenoxy)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(2-Methoxyphenoxy)benzaldehyde

Abstract: This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (Molecular Formula: C₁₄H₁₂O₃, Molecular Weight: 228.25 g/mol ). This molecule, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, possesses three distinct functional regions—an aromatic aldehyde, a diphenyl ether linkage, and a methoxy-substituted aromatic ring—that collectively dictate its fragmentation behavior. By dissecting the primary and subsequent fragmentation pathways, this document serves as an essential resource for researchers, analytical chemists, and drug development professionals for structural elucidation, impurity profiling, and metabolite identification. We will explore the characteristic cleavages, including α-cleavage of the aldehyde, scission of the ether bond, and fragmentation patterns typical of anisole derivatives, supported by established principles of mass spectrometry.

Introduction to the Molecule and Method

Structural Overview of this compound

This compound is an aromatic compound featuring a benzaldehyde moiety linked to a 2-methoxyphenoxy group at the 3-position. Its molecular structure is a confluence of functionalities that are highly relevant in medicinal chemistry and organic synthesis.[1] The interplay between the electron-withdrawing aldehyde group and the electron-donating ether and methoxy groups creates a unique electronic environment that influences not only its chemical reactivity but also its behavior under electron ionization. Understanding its fragmentation is crucial for its unambiguous identification in complex matrices.

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule in the gas phase is bombarded with high-energy electrons (typically 70 eV).[2] This process imparts significant energy into the molecule, causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M⁺•).[3] Due to the excess internal energy, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements, generating a unique pattern of fragment ions. This fragmentation pattern serves as a molecular "fingerprint," providing invaluable structural information. The stability of aromatic systems often results in a prominent molecular ion peak, which is a key feature in the spectra of compounds like this compound.[4][5]

Primary Fragmentation Pathways and Key Ions

Upon ionization, the this compound molecular ion (m/z 228) undergoes fragmentation through several competing pathways, dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

Pathway A: Aldehyde-Driven Fragmentation

The benzaldehyde moiety is a primary site for initial fragmentation. Aromatic aldehydes characteristically undergo α-cleavage adjacent to the carbonyl group.[5][6]

-

Loss of a Hydrogen Radical (M-1): The cleavage of the C-H bond of the aldehyde group is a facile process, leading to the formation of a highly resonance-stabilized acylium ion at m/z 227 . This is often a prominent peak in the spectra of aromatic aldehydes.[7][8]

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 227 can subsequently lose a neutral molecule of carbon monoxide (28 Da), a common fragmentation for benzoyl-type cations, to produce an ion at m/z 199 .[4]

-

Loss of a Formyl Radical (M-29): Direct cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of the formyl radical (•CHO), also yielding the ion at m/z 199 .[5]

Pathway B: Ether Linkage Cleavage

The central diphenyl ether linkage is susceptible to cleavage, leading to the separation of the two aromatic rings. This can occur in two ways, with the charge being retained by the more stable fragment.

-

Cleavage Proximal to the Benzaldehyde Ring: Scission of the Ar-O bond generates a 3-formylphenoxide radical and a methoxyphenyl cation at m/z 107 ([C₇H₇O]⁺).

-

Cleavage Proximal to the Methoxy-Substituted Ring: Alternatively, cleavage can produce a 2-methoxyphenoxide radical and a 3-formylphenyl cation at m/z 105 ([C₇H₅O]⁺). The stability of this ion is enhanced by the carbonyl group.

Pathway C: Anisole-Type Fragmentation

The 2-methoxyphenyl portion of the molecule undergoes fragmentation characteristic of anisole (methoxybenzene) and its derivatives.[9]

-

Loss of a Methyl Radical (M-15): A primary fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) via α-cleavage at the ether, resulting in a stable phenoxy-type cation at m/z 213 .

-

Loss of Formaldehyde (M-30): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (H₂CO), producing an ion at m/z 198 .[9] This is a diagnostic fragmentation for many methoxylated aromatic compounds.

Visualization of Fragmentation Pathways

The following diagram illustrates the major fragmentation pathways originating from the molecular ion of this compound.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Diagnostic Ions

The following table summarizes the principal ions expected in the electron ionization mass spectrum of this compound. Relative abundance is predicted based on general fragmentation rules and ion stability.

| m/z | Proposed Formula | Proposed Structure/Origin | Pathway | Predicted Relative Abundance |

| 228 | [C₁₄H₁₂O₃]⁺• | Molecular Ion (M⁺•) | - | Moderate to High |

| 227 | [C₁₄H₁₁O₃]⁺ | Loss of •H from aldehyde | A | High |

| 213 | [C₁₃H₉O₃]⁺ | Loss of •CH₃ from methoxy group | C | Moderate |

| 199 | [C₁₃H₁₁O₂]⁺ | Loss of •CHO or loss of CO from m/z 227 | A | Moderate |

| 198 | [C₁₃H₁₀O₂]⁺• | Loss of H₂CO via rearrangement | C | Moderate |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation | B | Moderate |

| 105 | [C₇H₅O]⁺ | Formylphenyl cation | B | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from m/z 105) | B | Low to Moderate |

Standard Operating Protocol for GC-MS Analysis

To ensure reproducible and high-quality data, a self-validating protocol is essential. The following outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Stock Solution: Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to prepare a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to achieve a final concentration of ~10 µg/mL for analysis.

-

Quality Control: Prepare a solvent blank to run prior to the sample to check for system contamination.

Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

Data Acquisition and Analysis

-

Equilibrate the GC-MS system by running a solvent blank.

-

Inject the prepared sample solution.

-

Acquire the data using the parameters specified above.

-

Process the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract and analyze the mass spectrum from the peak of interest, comparing the fragmentation pattern to the pathways detailed in this guide.

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of this compound is rich with structural information, governed by the predictable fragmentation of its constituent functional groups. The key diagnostic ions include the molecular ion at m/z 228 , the M-1 acylium ion at m/z 227 , the anisole-derived fragments from the loss of a methyl radical (m/z 213 ) or formaldehyde (m/z 198 ), and ions resulting from ether bond cleavage (m/z 107 , m/z 105 ). A thorough understanding of these competing pathways is indispensable for the accurate identification of this compound and related structures in complex analytical scenarios. This guide provides the foundational knowledge and practical methodology required for confident structural elucidation.

References

-

Marella, C., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. PubMed. [Link]

-

Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

PubChem. (n.d.). 3-(2-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. [Link]

-

CP Lab Safety. (n.d.). 2-(3-Methoxyphenoxy)benzaldehyde, min 97%, 1 gram. Retrieved from [Link]

-

Reddit. (2019). Mass spectroscopy of Diphenyl ether. r/chemistry. [Link]

-

NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive. [Link]

-

University of Arizona. (n.d.). Mass spectrometry. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Zhang, J., et al. (2018). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. ResearchGate. [Link]

-

ResearchGate. (n.d.). The MS and MS2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST WebBook. [Link]

-

Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes. [Link]

-

PubChem. (n.d.). 2-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of 3-methoxy-1,2-benzenediol.... Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-methoxy- Mass Spectrum. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

Solubility profile of 3-(2-Methoxyphenoxy)benzaldehyde in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methoxyphenoxy)benzaldehyde in Common Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, a compound of interest in medicinal chemistry and materials science. In the absence of extensive published data, this document outlines a systematic approach to predicting and experimentally determining its solubility in a range of common laboratory solvents. The guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol for solubility determination, and offers a framework for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of novel chemical entities.

The Critical Role of Solubility in Scientific Research and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in various applications.[3][4] In the pharmaceutical industry, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption of orally administered drugs.[1][2][5] Therefore, a thorough understanding of a compound's solubility profile across a spectrum of solvents with varying polarities is paramount during the early stages of drug discovery and development.[1][6] This knowledge informs lead optimization, formulation development, and the selection of appropriate analytical techniques.[6] The principle of "like dissolves like" serves as a foundational concept, where solutes tend to dissolve best in solvents with similar molecular properties.[7][8][9]

Physicochemical Properties of this compound: A Predictive Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.

Molecular Structure:

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.25 g/mol

-

Key Functional Groups:

-

Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor.

-

Ether (-O-): Two ether linkages contribute to the molecule's polarity and ability to accept hydrogen bonds.

-

Aromatic Rings (Benzene): Two phenyl rings constitute a significant non-polar portion of the molecule.

-

Methoxy Group (-OCH₃): Contributes to the overall polarity.

-

Predicted Solubility Profile:

Based on its structure, this compound is a moderately polar molecule with both hydrophobic (aromatic rings) and hydrophilic (aldehyde, ethers) regions. This amphiphilic nature suggests a nuanced solubility profile:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Chlorinated Solvents: Such as dichloromethane and chloroform, which can effectively solvate the aromatic portions of the molecule.

-

-

Moderate Solubility Expected in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. While the molecule can accept hydrogen bonds, it lacks a hydrogen bond donor, which may limit its interaction with these solvents compared to more polar, protic solutes.

-

-

Low Solubility Expected in:

-

Non-polar Solvents: Such as hexane and toluene. The significant polarity from the oxygen-containing functional groups will likely hinder solubility in these purely non-polar environments.

-

Water: The large non-polar surface area of the two aromatic rings is expected to make the compound poorly soluble in water, a common characteristic for many organic compounds with a carbon-to-heteroatom ratio greater than five.[4]

-

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached and providing accurate quantification.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Tetrahydrofuran, Dichloromethane, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Accurately add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standard solutions by HPLC-UV to establish a linear relationship between concentration and peak area.

-

Dilute the filtered saturated solutions to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV.

-

Determine the concentration of the saturated solutions by interpolating their peak areas on the calibration curve, accounting for the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

Table 1: Predicted and Hypothetical Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Experimental Solubility (mg/mL) |

| Water | Polar Protic | Low | < 0.1 |

| Methanol | Polar Protic | Moderate | 5 - 15 |

| Ethanol | Polar Protic | Moderate | 15 - 30 |

| Isopropanol | Polar Protic | Moderate | 10 - 25 |

| Acetone | Polar Aprotic | High | > 100 |

| Ethyl Acetate | Polar Aprotic | High | > 100 |

| Tetrahydrofuran | Polar Aprotic | High | > 100 |

| Dichloromethane | Chlorinated | High | > 100 |

| Toluene | Non-polar | Low | 1 - 5 |

| Hexane | Non-polar | Low | < 0.1 |

The results should be interpreted in the context of the molecular structure of this compound and the properties of the solvents. For instance, the high solubility in polar aprotic and chlorinated solvents can be attributed to favorable dipole-dipole interactions and the ability of these solvents to solvate both the polar and non-polar regions of the molecule. The lower solubility in polar protic solvents may be due to the disruption of the solvent's hydrogen-bonding network without the solute being able to reciprocate as a hydrogen bond donor. The poor solubility in non-polar solvents and water is consistent with the "like dissolves like" principle.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. By combining predictive analysis based on molecular structure with a robust experimental protocol, researchers can obtain reliable solubility data that is crucial for advancing scientific research and development projects. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH.

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. (n.d.). J-Stage.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J, 13(2).

- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation.

- Solubility. (n.d.). Chemistry Online @ UTSC.

- Solvent. (n.d.). In Wikipedia.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Solubility factors when choosing a solvent [labclinics.com]

- 8. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 9. Solvent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 3-(2-Methoxyphenoxy)benzaldehyde

Introduction: Strategic Importance of 3-(2-Methoxyphenoxy)benzaldehyde

This compound is a highly valuable and versatile intermediate in the fields of pharmaceutical and fine chemical synthesis. Its diaryl ether scaffold, combined with a reactive aldehyde functionality, makes it a critical building block for constructing more complex molecular architectures. The strategic selection of starting materials is paramount, directly influencing the efficiency, scalability, and economic viability of the synthesis. This guide provides an in-depth analysis of the primary synthetic routes and the rationale behind the selection of key starting materials, grounded in established chemical principles and field-proven methodologies.

Core Synthetic Strategy: The Diaryl Ether Bond Formation

The synthesis of this compound hinges on the formation of a diaryl ether C-O bond. Retrosynthetic analysis reveals two primary and logical pathways, which dictate the selection of the core starting materials. These pathways are centered around well-established, robust cross-coupling reactions.

Figure 1: Primary retrosynthetic pathways for this compound.

This guide will focus on the most industrially prevalent and versatile approach, Route A , which utilizes a halogenated benzaldehyde and guaiacol. This route offers a robust platform through either Ullmann or Buchwald-Hartwig cross-coupling reactions.

Analysis of Key Starting Materials

The success of the synthesis is critically dependent on the quality and properties of three primary molecules: Guaiacol, 3-Hydroxybenzaldehyde, and 3-Bromobenzaldehyde. 3-Hydroxybenzaldehyde is often a precursor to 3-Bromobenzaldehyde but can also serve as a direct starting material.[1]

Guaiacol (2-Methoxyphenol)

-

Role in Synthesis: Guaiacol serves as the phenolic nucleophile. In the presence of a base, its hydroxyl group is deprotonated to form a phenoxide, which then attacks the electrophilic aryl halide partner to form the diaryl ether bond.

-

Chemical Properties & Quality Control:

-

Appearance: Colorless to yellow liquid or solid.

-

Purity: High purity (>99%) is essential to prevent side reactions and simplify purification of the final product. Common impurities to monitor include isomers like creosol or related phenolic compounds.

-

Handling: Guaiacol is harmful if swallowed or in contact with skin. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Hydroxybenzaldehyde

-

Role in Synthesis: This compound is a versatile precursor. It can be used directly as the nucleophilic partner in a coupling reaction with an activated aryl halide like 2-bromoanisole. More commonly, it serves as the starting point for the synthesis of 3-bromobenzaldehyde, a more suitable electrophile for modern cross-coupling reactions. The synthesis of high-quality 3-hydroxybenzaldehyde is crucial for the overall success of the subsequent steps.[2]

-

Chemical Properties & Quality Control:

-

Appearance: Colorless to tan solid.[1]

-

Purity: The presence of isomeric impurities can lead to the formation of undesired regioisomers in the final product. Purity should be confirmed by techniques such as HPLC and melting point analysis.

-

Synthesis Note: It is typically prepared from 3-nitrobenzaldehyde through a sequence of nitro group reduction, diazotization of the resulting amine, and subsequent hydrolysis.[1]

-

3-Bromobenzaldehyde

-

Role in Synthesis: This is the key electrophilic component in the most common synthetic routes. The bromine atom serves as an excellent leaving group in both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

-

Chemical Properties & Quality Control:

-

Appearance: Pale yellow liquid or low-melting solid.

-

Purity: The primary concern is the presence of di-brominated or other isomeric impurities. The aldehyde functionality must also be intact and not oxidized to the corresponding carboxylic acid.

-

Handling: As a halogenated aromatic compound, it is an irritant and should be handled with care using appropriate PPE.

-

Data Summary of Starting Materials

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| Guaiacol | 90-05-1 | C₇H₈O₂ | 124.14 | Nucleophile |

| 3-Hydroxybenzaldehyde | 100-83-4 | C₇H₆O₂ | 122.12 | Nucleophile / Precursor |

| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | Electrophile |

Core Methodologies: Causality Behind Experimental Choices

The formation of the diaryl ether bond is typically achieved via one of two powerful cross-coupling methodologies. The choice between them often depends on factors like substrate scope, required reaction conditions, and catalyst cost.

The Ullmann Condensation: A Classic and Robust Approach

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, alcohol, or amine.[3][4] It is one of the oldest and most reliable methods for forming diaryl ether bonds.[5]

-

Mechanism Rationale: The reaction is believed to proceed through the oxidative addition of the aryl halide (3-bromobenzaldehyde) to a Cu(I) species. The resulting organocopper intermediate then coordinates with the deprotonated guaiacol (guaiacolate). Reductive elimination from this complex yields the desired diaryl ether and regenerates the Cu(I) catalyst.[6]

-